molecular formula C8H4F2N2O2 B15200151 2-Amino-5,6-difluoroisoindoline-1,3-dione

2-Amino-5,6-difluoroisoindoline-1,3-dione

Cat. No.: B15200151
M. Wt: 198.13 g/mol
InChI Key: JKJMOUCPVKFKDW-UHFFFAOYSA-N
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Description

2-Amino-5,6-difluoroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino and difluoro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-difluoroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly purification methods, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-difluoroisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often require catalysts and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the amino and difluoro positions .

Scientific Research Applications

2-Amino-5,6-difluoroisoindoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-difluoroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dichloroisoindoline-1,3-dione
  • 2-Amino-5,6-dibromoisoindoline-1,3-dione
  • 2-Amino-5,6-diiodoisoindoline-1,3-dione

Uniqueness

2-Amino-5,6-difluoroisoindoline-1,3-dione is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atoms also influence the compound’s biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

2-amino-5,6-difluoroisoindole-1,3-dione

InChI

InChI=1S/C8H4F2N2O2/c9-5-1-3-4(2-6(5)10)8(14)12(11)7(3)13/h1-2H,11H2

InChI Key

JKJMOUCPVKFKDW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)N(C2=O)N

Origin of Product

United States

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